N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3-nitrobenzenesulfonamide
Overview
Description
N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3-nitrobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with functional groups that may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the benzene ring.
Sulfonation: Addition of the sulfonamide group.
Hydroxylation: Introduction of the hydroxyl group.
Alkylation: Addition of the methyl and propan-2-yl groups.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and nitric acid for nitration. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the hydroxyl group would produce a ketone or aldehyde.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme interactions.
Medicine: Potential antimicrobial or anti-inflammatory agent.
Industry: As an intermediate in the synthesis of dyes, pigments, or other chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide: A structurally similar compound with a hydroxyl group on the phenyl ring.
N-(4-methylphenyl)-3-nitrobenzenesulfonamide: A compound with a methyl group on the phenyl ring.
Uniqueness
N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3-nitrobenzenesulfonamide is unique due to the presence of multiple functional groups that may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-10(2)14-9-16(19)11(3)7-15(14)17-24(22,23)13-6-4-5-12(8-13)18(20)21/h4-10,17,19H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMBWIGHMWXBAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.